4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid
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Overview
Description
4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, methoxycarbonyl, and dibenzo[b,e][1,4]diazepin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves multiple steps, starting from commercially available precursorsThe final step typically involves the addition of the oxobutanoic acid moiety under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling reagents (e.g., palladium catalysts). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Coupling reactions can result in the formation of more complex molecules with additional functional groups .
Scientific Research Applications
4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and dibenzo[b,e][1,4]diazepin groups are believed to play a key role in its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate various signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-fluorophenylboronic acid
- 3-fluorophenylboronic acid
- Phenylboronic acid
Uniqueness
Compared to these similar compounds, 4-{3-(4-fluorophenyl)-1-hydroxy-11-[4-(methoxycarbonyl)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}-4-oxobutanoic acid is unique due to its complex structure and the presence of multiple functional groups.
Properties
Molecular Formula |
C31H27FN2O6 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[9-(4-fluorophenyl)-6-(4-methoxycarbonylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H27FN2O6/c1-40-31(39)20-8-6-19(7-9-20)30-29-24(16-21(17-26(29)35)18-10-12-22(32)13-11-18)33-23-4-2-3-5-25(23)34(30)27(36)14-15-28(37)38/h2-13,21,30,33H,14-17H2,1H3,(H,37,38) |
InChI Key |
SEZWZILQHINOLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)F)NC5=CC=CC=C5N2C(=O)CCC(=O)O |
Origin of Product |
United States |
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